(R)-(+)-1-Benzylamino-3-phenoxy-2-propanol
Description
Role of Chirality in Advanced Organic Synthesis and Chemical Research
Chirality, a term describing molecules that are non-superimposable mirror images of each other, is a fundamental concept in organic chemistry. numberanalytics.comlibretexts.org These mirror images, known as enantiomers, can possess markedly different physical, chemical, and biological properties. numberanalytics.comlibretexts.org The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critically important as it dictates how a molecule interacts with other chiral molecules, such as enzymes and receptors in the body. mhmedical.comnumberanalytics.com
This distinction is especially crucial in drug development. ijpsjournal.com Often, only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. numberanalytics.comhilarispublisher.com Consequently, the ability to synthesize enantiomerically pure compounds is a major goal in the pharmaceutical industry. numberanalytics.com Beyond medicine, chirality is vital in agrochemicals and materials science, where specific stereoisomers can determine a product's efficacy or a material's unique properties. numberanalytics.comnumberanalytics.com The pursuit of stereoselective synthesis has led to the development of advanced techniques like asymmetric catalysis, which employs chiral catalysts to guide reactions toward a specific enantiomer. hilarispublisher.com
Structural Features and Stereochemical Properties of (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol
This compound is a chiral molecule whose structure is defined by a three-carbon propanol (B110389) backbone. Its specific properties arise from the functional groups attached to this chain and their precise spatial orientation. The key structural elements include a benzylamino group (-NHCH₂Ph) at the first carbon, a hydroxyl group (-OH) at the second carbon, and a phenoxy group (-OPh) at the third carbon.
The chirality of the molecule originates from the stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a -CH₂NHCH₂Ph group, and a -CH₂OPh group. The "(R)" designation in its name refers to the specific configuration of these groups according to the Cahn-Ingold-Prelog priority rules, indicating a particular three-dimensional arrangement. The "(+)" sign signifies that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | (2R)-1-(benzylamino)-3-phenoxypropan-2-ol |
| Molecular Formula | C₁₆H₁₉NO₂ chemspider.com |
| Molecular Weight | 257.33 g/mol chemspider.com |
| CAS Number | 203309-98-2 chemspider.com |
| Appearance | Colorless to pale yellow liquid |
| Chirality | Contains one defined stereocenter chemspider.com |
This data is compiled from multiple chemical information sources. chemspider.comfujifilm.com
Research Landscape and Academic Importance of Amino-Propanol Derivatives
Amino-propanol derivatives, also known as amino alcohols, represent a significant class of compounds in chemical research. nih.gov Their structural motif is prevalent in many natural products and biologically active molecules, particularly pharmaceuticals. westlake.edu.cnacs.org The chiral β-amino alcohol framework is a crucial component in various drug candidates. nih.govwestlake.edu.cn
The academic importance of these derivatives stems from their utility as versatile building blocks, or synthons, in organic synthesis. westlake.edu.cn They can be readily prepared from abundant sources like amino acids. polyu.edu.hk Their bifunctional nature, containing both an amino and a hydroxyl group, allows for a wide range of chemical transformations.
Furthermore, chiral amino alcohols and their derivatives are extensively used as chiral auxiliaries and ligands in asymmetric catalysis. polyu.edu.hkacs.org As ligands, they can be complexed with metal catalysts to create a chiral environment that directs a reaction to produce a single enantiomer of the desired product with high selectivity. polyu.edu.hk Researchers are continuously developing new synthetic methods to access these valuable compounds and exploring their application in creating novel chiral ligands and catalysts for asymmetric reactions. westlake.edu.cnacs.org The growing demand in the pharmaceutical and personal care industries continues to drive research and development in the field of amino-propanol compounds. github.comtheinsightpartners.com
Structure
3D Structure
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2R)-1-(benzylamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m1/s1 |
InChI Key |
SQKDNRNNDKUKAB-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@H](COC2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R + 1 Benzylamino 3 Phenoxy 2 Propanol
Enantioselective Synthesis Approaches
Enantioselective synthesis strategies are paramount in producing the desired (R)-enantiomer of 1-benzylamino-3-phenoxy-2-propanol, excluding the (S)-enantiomer which may have different or even adverse biological effects. nih.gov These approaches can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and chiral pool synthesis.
Asymmetric Catalysis for Chiral Propanol (B110389) Backbone Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is an efficient and widely adopted strategy in organic synthesis. wikipedia.org
Metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols. wikipedia.org In the context of producing the chiral propanol backbone, this often involves the reduction of a prochiral ketone precursor. Ruthenium (Ru) complexes, particularly those with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated high efficiency in the asymmetric hydrogenation of functionalized ketones. nobelprize.org For instance, the asymmetric hydrogenation of amino ketone derivatives using BINAP-Ru(II) dicarboxylate complexes can yield the corresponding chiral amino alcohols with high enantioselectivity. nobelprize.orgacs.org The reaction proceeds through a metal-ligand bifunctional mechanism, where the substrate's functional groups can coordinate to the metal center, facilitating the stereoselective transfer of hydrogen. bath.ac.uk
Another significant approach is the asymmetric transfer hydrogenation (ATH) of α-alkoxy or α-aryloxy ketones. acs.org Catalysts such as tethered Ru(II)/TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes have been employed for the reduction of 1,3-alkoxy/aryloxy propanones. acs.org The enantioselectivity in these reactions is influenced by a combination of electronic and steric factors of the substituents on the ketone substrate. acs.org
Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation for Chiral Propanol Precursors
| Catalyst System | Substrate Type | Product Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| BINAP-Ru(II) dicarboxylate | α-Amino ketones | High | nobelprize.orgacs.org |
| Tethered Ru(II)/TsDPEN | 1,3-Alkoxy/aryloxy propanones | Up to 68% | acs.org |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary method to metal- and biocatalysis. diva-portal.org Chiral β-amino alcohols themselves can act as organocatalysts in various asymmetric transformations. tandfonline.comrsc.orgrsc.org For instance, they can catalyze the enantioselective ring-opening of racemic epoxides with phenols, a key step in forming the aryloxy propanol backbone, with high enantiomeric excess (up to 97%). tandfonline.com The mechanism often involves the activation of the electrophile and nucleophile through hydrogen bonding interactions with the catalyst's amino and hydroxyl groups. rsc.org
More recently, the combination of photocatalysis and organocatalysis has enabled the direct asymmetric addition of aldehydes to precursors, generating chiral building blocks. nih.gov This dual catalytic approach can create stereocenters with high yield and enantioselectivity under mild conditions. nih.gov
Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds. nih.gov Enzymes, particularly lipases and amine dehydrogenases, are widely used for the synthesis of chiral amino alcohols. nih.govfrontiersin.orgnih.gov
Lipase-mediated kinetic resolution is a common strategy. nih.gov In this process, a racemic mixture of a propanol derivative is subjected to enzymatic acylation or hydrolysis. The enzyme selectively acylates or deacylates one enantiomer at a much faster rate, allowing for the separation of the two enantiomers. For example, lipases from Candida rugosa have been successfully used in the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a structurally related compound, achieving high enantioselectivity. nih.gov The choice of solvent, acylating agent, and enzyme source significantly impacts the efficiency of the resolution. nih.govnih.gov
Engineered amine dehydrogenases (AmDHs) have also been developed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination. frontiersin.orgnih.gov This method offers high enantioselectivity (often >99% ee) and uses ammonia (B1221849) as an inexpensive amino donor. nih.gov
Table 2: Biocatalytic Approaches to Chiral Amino Alcohols
| Biocatalyst | Transformation | Key Features | Reference |
|---|---|---|---|
| Candida rugosa Lipase | Kinetic Resolution | High enantioselectivity in transesterification | nih.govnih.gov |
| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | High enantioselectivity (>99% ee), uses ammonia as amine donor | frontiersin.orgnih.gov |
| Transketolase and Transaminase | Coupled Enzymatic Reaction | Synthesis from simple, non-chiral starting materials | nih.govucl.ac.uk |
Chiral Auxiliary-Mediated Syntheses of (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol Precursors
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov For example, an achiral carboxylic acid can be converted into an amide with a chiral auxiliary like pseudoephedrine. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.orgnih.gov Subsequent removal of the auxiliary reveals the enantiomerically enriched product. This strategy can be applied to synthesize precursors of this compound by building the chiral carbon backbone in a controlled manner.
Chiral Pool Synthesis Strategies for Enantiopure Intermediates
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes as starting materials. wikipedia.orgnih.gov The inherent chirality of these starting materials is carried through the synthetic sequence to the final product. wikipedia.org
For the synthesis of this compound, a suitable chiral starting material would possess a pre-existing stereocenter that corresponds to the (R)-configuration of the final product's hydroxyl group. For instance, (R)-glycidol or (R)-glyceraldehyde derivatives could serve as effective chiral pool starting points. The synthesis would then involve the regioselective opening of the epoxide or manipulation of the aldehyde functionality, followed by the introduction of the benzylamino and phenoxy groups. This approach leverages the natural abundance of certain chiral molecules to create a more efficient and economical synthetic route. nih.gov
Classical and Modern Resolution Techniques for Enantiomeric Enrichment of this compound
The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a fundamental strategy for obtaining optically pure compounds. For this compound, both classical and modern resolution techniques are employed to achieve high enantiomeric excess.
Chiral Chromatographic Separation (e.g., Preparative High-Performance Liquid Chromatography)
Chiral chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC), is a powerful and versatile technique for the direct separation of enantiomers. csfarmacie.czwvu.edu This method avoids the need for derivatization into diastereomers and can be applied on both analytical and preparative scales. csfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer of the racemic compound. wvu.educeon.rs
The principle behind chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. ceon.rs For a successful separation, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereoselective. ceon.rs These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and inclusion complexing. ceon.rssigmaaldrich.com
CSPs are often based on chiral selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, or cyclodextrins. csfarmacie.cznih.gov For amino alcohols similar to this compound, amylose-based CSPs have proven effective. nih.govmdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like n-heptane and an alcohol modifier (e.g., ethanol, isopropanol) with a basic additive like diethylamine, is optimized to achieve the best resolution and retention times. ceon.rs In a study on the closely related compound 1-(isopropylamino)-3-phenoxy-2-propanol, an amylose-based column with a mobile phase of acetonitrile/isopropanol (B130326)/diethylamine successfully separated the enantiomers. nih.govmdpi.com
Table 2: Example of HPLC Conditions for Chiral Amino Alcohol Separation
| Parameter | Condition |
|---|---|
| Column | Lux® 5 µm Amylose-1 nih.govmdpi.com |
| Mobile Phase | Acetonitrile/Isopropanol/Diethylamine (93.5/6.5/0.1) nih.govmdpi.com |
| Flow Rate | 0.8 mL/min nih.govmdpi.com |
| Detection | Mass Spectrometry (MS) or UV |
This table outlines typical parameters for the chiral HPLC separation of a β-blocker analogue, demonstrating a practical application of the technique.
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is an advanced technique that overcomes the 50% theoretical yield limit of classical kinetic resolution. nih.gov In DKR, the kinetic resolution of one enantiomer is combined with the continuous, in-situ racemization (inversion) of the undesired enantiomer. acs.org This allows, in principle, for the complete conversion of a racemic mixture into a single, enantiomerically pure product, achieving up to 100% theoretical yield.
The success of a DKR process relies on the careful selection of two compatible catalysts: one for the selective reaction of the desired enantiomer (often an enzyme) and another for the rapid racemization of the remaining substrate. acs.orgresearchgate.net It is crucial that the racemization rate is equal to or faster than the rate of the resolution reaction.
For chiral amino alcohols, chemoenzymatic DKR is a particularly powerful approach. acs.org This involves an enzyme, such as a lipase, that selectively acylates the (R)-enantiomer, while a metal catalyst (e.g., based on ruthenium or palladium) facilitates the racemization of the unreacted (S)-enantiomer. nih.govyoutube.com The racemization of secondary alcohols often proceeds via a reversible oxidation-reduction sequence, passing through a non-chiral ketone intermediate. youtube.com The irreversible enzymatic acylation of the (R)-alcohol drives the equilibrium towards the desired product. youtube.com This combination of high enantioselectivity from the enzyme and efficient racemization from the metal catalyst makes DKR a highly efficient route to enantiopure compounds like this compound. acs.orgnih.gov
Regioselective Ring-Opening Reactions of Chiral Epoxides with Benzylamine (B48309)
An alternative to resolving a racemic mixture is to employ an asymmetric synthesis strategy that directly produces the desired enantiomer. A common and effective method for synthesizing chiral β-amino alcohols is the regioselective ring-opening of a chiral epoxide with an amine. researchgate.net
To synthesize this compound, the starting material would be the enantiomerically pure epoxide, (R)-2-(phenoxymethyl)oxirane. This chiral epoxide can be sourced commercially or synthesized from (R)-epichlorohydrin. The key step is the nucleophilic attack of benzylamine on the epoxide ring.
The reaction's regioselectivity is critical. The nucleophilic attack of the amine can occur at either of the two carbon atoms of the epoxide ring. However, the attack predominantly occurs at the less sterically hindered terminal carbon atom, leading to the desired 1-amino-2-hydroxy product. This regioselectivity is a well-established principle in the ring-opening of terminal epoxides under neutral or basic conditions. The reaction is typically performed in a suitable solvent, and the use of a catalyst can enhance the reaction rate and selectivity. researchgate.net This synthetic route is highly convergent and atom-economical, providing direct access to the target molecule with the correct stereochemistry already installed from the chiral epoxide precursor.
Optimization of Reaction Conditions and Process Intensification
To ensure the economic viability and efficiency of synthesizing this compound, optimizing reaction conditions is paramount. nih.gov This involves systematically studying various reaction parameters to maximize yield, purity, and throughput while minimizing costs and waste. Key parameters for optimization include temperature, pressure, reaction time, solvent, catalyst type and loading, and the molar ratio of reactants. researchgate.netnih.gov
For the ring-opening of 2-(phenoxymethyl)oxirane with an amine, studies have shown the effect of reaction time on product conversion. researchgate.net A typical optimization study might involve a Design of Experiments (DoE) approach, which allows for the simultaneous investigation of multiple factors and their interactions, leading to a robust and optimized process more efficiently than one-factor-at-a-time (OFAT) methods. nih.gov
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This can involve using flow chemistry, where reactants are continuously pumped through a reactor, offering superior heat and mass transfer, improved safety, and easier scalability compared to traditional batch reactors. Microwave-assisted synthesis is another intensification technique that can dramatically reduce reaction times by efficiently heating the reaction mixture. acs.org For the synthesis of this compound, applying these principles can lead to significant improvements in manufacturing efficiency and sustainability.
Green Chemistry Principles and Sustainable Synthetic Routes to Chiral Amino Alcohols
The principles of green chemistry are increasingly guiding the development of new synthetic routes in the pharmaceutical industry. The goal is to design processes that are safer, more efficient, and environmentally benign. The synthesis of chiral amino alcohols, including this compound, is an area where these principles have been successfully applied.
A key strategy is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations. mdpi.com Enzyme-catalyzed reactions are highly chemo-, regio-, and enantioselective, and they operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and the formation of byproducts. mdpi.comfrontiersin.org For example, engineered amine dehydrogenases can be used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with very high enantioselectivity (>99% ee). frontiersin.orgnih.gov This approach uses ammonia as the amino donor and proceeds under mild, aqueous conditions, representing a highly sustainable alternative to traditional chemical methods that may rely on harsh reagents or heavy metal catalysts. frontiersin.orgnih.gov
Another green approach is catalytic hydrogenation, which uses hydrogen gas as a clean reducing agent, with water being the only byproduct. jocpr.com While traditional catalytic hydrogenations can require high pressures and temperatures, modern advancements are leading to more efficient catalysts that operate under milder conditions. jocpr.com By integrating biocatalysis, using renewable starting materials, minimizing solvent use, and designing atom-economical reaction pathways, the synthesis of this compound can be made significantly more sustainable.
Comprehensive Spectroscopic and Structural Elucidation of R + 1 Benzylamino 3 Phenoxy 2 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on the structure of (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol, a specific pattern of signals is expected. The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) and phenoxy groups, the methylene (B1212753) protons, the methine proton, and the protons of the amine and hydroxyl groups. docbrown.info Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. chemspider.com
To assemble the complete molecular puzzle, two-dimensional (2D) NMR techniques are employed to reveal correlations between different nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, it would show a correlation between the proton on the chiral carbon (C2) and the adjacent methylene protons (C1 and C3).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu For example, it would show a correlation from the benzylic methylene protons to the carbons of the benzyl group's aromatic ring, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for confirming stereochemistry and conformational preferences in solution.
The expected NMR data, based on the compound's structure, are summarized in the tables below.
Interactive Table: Predicted ¹H NMR Chemical Shifts Use the search bar to filter by atom number or functional group.
| Atom Number(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on C7-C11 | Benzyl Aromatic | 7.20 - 7.40 | Multiplet |
| H on C13-C17 | Phenoxy Aromatic | 6.90 - 7.30 | Multiplet |
| H on C5 | Benzyl Methylene | 3.80 | Singlet |
| H on C3 | Phenoxy Methylene | 4.00 | Multiplet |
| H on C2 | Methine (CH-OH) | 4.10 | Multiplet |
| H on C1 | Amino Methylene | 2.80 - 2.90 | Multiplet |
| H on OH | Hydroxyl | Variable | Broad Singlet |
| H on NH | Amine | Variable | Broad Singlet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts Use the search bar to filter by atom number or functional group.
| Atom Number(s) | Functional Group | Predicted Chemical Shift (δ, ppm) |
| C12 | Phenoxy C-O | 158.5 |
| C7-C11, C13-C17 | Aromatic | 121.0 - 139.0 |
| C2 | Methine (CH-OH) | 69.0 |
| C3 | Phenoxy Methylene | 71.0 |
| C5 | Benzyl Methylene | 54.0 |
| C1 | Amino Methylene | 50.0 |
Determining the enantiomeric excess (ee) is crucial for any chiral synthesis. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs) or chiral solvating agents (CSAs), provides a powerful method for this analysis. researchgate.net These agents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov Since diastereomers have different physical properties, their corresponding nuclei are chemically non-equivalent and will resonate at different frequencies in the NMR spectrum. acs.orgtcichemicals.com
For this compound, a chiral amino alcohol, a suitable CSR (e.g., a lanthanide complex or a BINOL-derived compound) would be added to the NMR sample. nih.govacs.org The reagent would interact with the analyte's amine and hydroxyl groups. This interaction leads to the formation of two different diastereomeric complexes: [(R)-analyte · (R)-CSR] and [(S)-analyte · (R)-CSR]. Consequently, in the ¹H NMR spectrum of a non-racemic sample, specific proton signals (for instance, the methine proton at C2) will be split into two distinct peaks. The relative integration of these two peaks directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess. nih.gov
Chiroptical Spectroscopy
Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing information about the absolute configuration of stereocenters.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg A plot of this difference versus wavelength results in a CD spectrum. Enantiomers produce mirror-image CD spectra. nih.gov Therefore, the CD spectrum of this compound would be expected to be the exact opposite of the spectrum for its (S)-enantiomer.
The chromophores in this molecule, primarily the benzyl and phenoxy aromatic rings, will give rise to characteristic electronic transitions in the UV region (typically 200-300 nm). nih.gov These transitions, occurring in a chiral environment, result in non-zero CD signals known as Cotton effects. The sign of the Cotton effect (positive or negative) for a specific electronic transition is directly related to the absolute configuration of the chiral center. By comparing the experimentally obtained CD spectrum with spectra predicted by theoretical calculations (e.g., using Time-Dependent Density Functional Theory) or with data from structurally similar compounds, the (R) configuration can be unequivocally confirmed. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of polarized light. leidenuniv.nl The resulting ORD curve is characteristic of a specific chiral compound. The "(+)" designation in the name this compound indicates that it rotates plane-polarized light in a positive (dextrorotatory) direction at a specific wavelength, typically the sodium D-line (589 nm).
An ORD curve provides more information than a single rotation measurement. It shows how the rotation changes dramatically near an absorption band, a phenomenon known as the Cotton effect, which is also observed in CD spectroscopy. scilit.com The shape and sign of the ORD curve are directly linked to the absolute stereochemistry of the molecule. leidenuniv.nl For this compound, the ORD spectrum would display a complex curve with positive and negative rotations depending on the wavelength, providing a unique fingerprint for its absolute configuration.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
While NMR and chiroptical methods provide structural information in solution, X-ray crystallography offers the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state. nih.gov This technique can unambiguously determine not only atomic connectivity and conformation but also the absolute configuration of a chiral center.
Obtaining suitable single crystals of the parent compound can sometimes be challenging. In such cases, forming a salt or derivative can facilitate crystallization. A study on the crystal structure of (R)-3-phenoxy-2-propanol-1-benzylammonium (R)-2-phenoxypropionate, a derivative salt of the target compound, provides significant insight. nii.ac.jp
The crystallographic analysis of this derivative revealed detailed information about its solid-state conformation and intermolecular interactions. nii.ac.jp Key findings from such a study would include:
Confirmation of Absolute Configuration: The analysis directly confirms the (R) configuration at the chiral center (C2).
Molecular Conformation: Precise bond lengths, bond angles, and torsion angles are determined, revealing the preferred spatial arrangement of the benzylamino and phenoxy groups in the crystal lattice.
Such crystallographic data on the compound or its close derivatives provide an unambiguous structural benchmark that complements and validates the findings from spectroscopic methods.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and offers insights into intermolecular interactions such as hydrogen bonding. For this compound, the spectra are characterized by vibrations of its constituent parts: the benzyl group, the phenoxy group, and the propanolamine (B44665) backbone.
Analysis of related beta-blocker molecules reveals that the Raman spectra are often dominated by vibrations of the aromatic rings. scispace.comdoaj.orgresearchgate.net In this compound, one would expect to observe distinct bands corresponding to the stretching and bending modes of both the monosubstituted benzene (B151609) ring of the benzyl group and the monosubstituted phenoxy ring.
Key Vibrational Modes:
O-H Stretching: A broad absorption band is anticipated in the FTIR spectrum in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. docbrown.info
N-H Stretching: The secondary amine is expected to show a moderate absorption band in the region of 3350-3310 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propanol (B110389) chain and the benzyl CH₂ group are expected in the 3000-2850 cm⁻¹ range.
Aromatic C=C Stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the two aromatic rings.
C-O Stretching: The ether linkage (Ar-O-CH₂) and the alcohol C-O bond will give rise to strong, characteristic bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.
N-H Bending: This vibration is expected to appear around 1580-1490 cm⁻¹.
The presence of hydrogen bonding, primarily involving the hydroxyl and amino groups, can lead to broadening and shifts in the corresponding vibrational bands. docbrown.info Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which often yield strong and sharp signals. spectroscopyonline.com The low-frequency region in the Raman spectrum can provide information on the collective motions of the molecule and intermolecular interactions within the crystal lattice. spectroscopyonline.com
Interactive Table: Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group Assignment |
| O-H Stretch | 3500-3200 (broad) | 3500-3200 (weak) | Alcohol, Hydrogen Bonded |
| N-H Stretch | 3350-3310 (medium) | 3350-3310 (medium) | Secondary Amine |
| Aromatic C-H Stretch | 3100-3000 (multiple, weak) | 3100-3000 (strong) | Benzyl & Phenoxy Rings |
| Aliphatic C-H Stretch | 3000-2850 (multiple, medium) | 3000-2850 (strong) | Propanol & Benzyl CH₂ |
| Aromatic C=C Stretch | 1600-1450 (multiple, sharp) | 1600-1450 (strong) | Benzyl & Phenoxy Rings |
| N-H Bend | 1580-1490 (medium) | 1580-1490 (weak) | Secondary Amine |
| C-O-C Ether Stretch | 1260-1200 (strong) | 1260-1200 (medium) | Aryl-Alkyl Ether |
| C-O Alcohol Stretch | 1150-1050 (strong) | 1150-1050 (weak) | Secondary Alcohol |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (LC-MS, UPLC-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly well-suited for the analysis of non-volatile compounds like this compound.
The molecular formula of this compound is C₁₆H₁₉NO₂. chemspider.com This gives a monoisotopic mass of approximately 257.1416 g/mol . chemspider.com In a typical LC-MS experiment using electrospray ionization (ESI) in positive ion mode, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 258.1489.
The fragmentation of this molecule under tandem mass spectrometry (MS/MS) conditions would likely proceed through several key pathways, primarily involving the cleavage of the bonds in the propanolamine chain.
Plausible Fragmentation Pathways:
Cleavage of the C-C bond adjacent to the nitrogen: This is a common fragmentation pathway for amines and would result in the formation of a stable benzylic cation or a related fragment.
Cleavage of the ether bond: The bond between the phenoxy group and the propanol chain can cleave, leading to fragments corresponding to the phenoxy and the remaining amino-alcohol portions.
Loss of water: The hydroxyl group can be eliminated as a neutral loss of water (18 Da) from the parent ion.
The study of fragmentation patterns of similar molecules, such as flavonoids, demonstrates how different functional groups and their positions influence the resulting product ions, which is a principle that can be applied here. mdpi.com
Interactive Table: Expected Mass Spectrometry Fragments
| m/z (Expected) | Ion Formula | Plausible Assignment |
| 258.1489 | [C₁₆H₂₀NO₂]⁺ | Protonated Molecule [M+H]⁺ |
| 240.1383 | [C₁₆H₁₈NO]⁺ | [M+H - H₂O]⁺ |
| 166.1226 | [C₁₀H₁₆NO]⁺ | Fragment from cleavage of the Ar-O bond |
| 106.0651 | [C₇H₈N]⁺ | Fragment from cleavage adjacent to the nitrogen |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
Theoretical and Computational Investigations of R + 1 Benzylamino 3 Phenoxy 2 Propanol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and determining the most stable three-dimensional structure of (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol.
Detailed Research Findings: DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G(d,p), are used to perform geometry optimization. nih.govepstem.net This process computationally determines the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, key parameters include the lengths of the C-O, C-N, O-H, and N-H bonds, as well as the torsion angles that define the orientation of the benzyl (B1604629) and phenoxy groups relative to the propanol (B110389) backbone.
These calculations also yield critical electronic data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Analyses like Natural Bond Orbital (NBO) can also be performed to understand charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding. nih.gov
Table 4.1.1: Representative Geometrical Parameters from DFT Optimization This table presents typical parameters that would be obtained from a DFT/B3LYP geometry optimization. Actual values would be specific to the chosen computational model.
| Parameter | Bond/Angle | Representative Value |
| Bond Lengths (Å) | ||
| C-O (ether) | ~1.37 Å | |
| C-O (alcohol) | ~1.43 Å | |
| O-H (alcohol) | ~0.96 Å | |
| C-N (amine) | ~1.47 Å | |
| **Bond Angles (°) ** | ||
| C-O-C (ether) | ~118° | |
| C-C-O (alcohol) | ~109° | |
| Dihedral Angles (°) | ||
| C-C-C-N | Defines chain conformation |
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of the propanol chain and the rotatable benzyl and phenoxy groups means that this compound can exist in multiple conformations.
Detailed Research Findings: Conformational analysis of the broader class of 1-alkylamino-3-aryloxy-2-propanols suggests that these molecules often adopt a "rigid" conformation in nonpolar environments. nih.gov This preferred structure is stabilized by two intramolecular hydrogen bonds: one between the secondary amine and the hydroxyl group (forming a six-membered ring) and another between the hydroxyl group and the ether oxygen of the phenoxy group (forming a five-membered ring). nih.gov This creates a stable 6-5 fused bicyclic-like chelate structure, which significantly restricts the molecule's conformational freedom. nih.gov
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational methods for exploring the conformational landscape. cwu.edumdpi.com MM methods can rapidly scan potential energy surfaces to identify stable conformers (local energy minima). cwu.edu MD simulations provide a dynamic view of the molecule's behavior over time, showing how it transitions between different conformations and how it might behave in a solution or when interacting with a biological membrane. mdpi.commdpi.com These simulations confirm that while several conformers are possible, the intramolecularly hydrogen-bonded structure is often the most populated and energetically favorable state. nih.gov
Table 4.2.1: Comparison of Potential Conformations
| Conformation | Key Feature | Relative Energy | Stability |
| Extended Chain | Linear arrangement of the propanol backbone. | Higher | Low |
| Gauche | "Bent" arrangement of the propanol backbone. | Intermediate | Moderate |
| Intramolecular H-Bonded | Amine and hydroxyl groups form internal H-bonds. | Lowest | High |
Prediction and Correlation of Spectroscopic Parameters (NMR, UV-Vis, IR) with Experimental Data
Computational chemistry provides a powerful means to predict spectroscopic data, which can then be used to interpret and validate experimental results.
Detailed Research Findings: Theoretical calculations using DFT can accurately predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. nih.gov The calculated frequencies are typically scaled by a factor (e.g., 0.9614) to correct for systematic errors in the theoretical method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for precise assignment of vibrational modes, such as the O-H and N-H stretching, aromatic C-H stretching, and C-O ether stretching bands. researchgate.net
For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C chemical shifts. nih.govepstem.net These calculated values, when correlated with experimental data, help confirm the molecular structure and assign specific resonances to each proton and carbon atom in the molecule.
Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Visible absorption spectra. nih.gov This method can predict the absorption maxima (λmax) and helps in understanding the nature of the electronic transitions, for instance, whether they are π→π* transitions within the aromatic rings.
Table 4.3.1: Illustrative Correlation of Calculated and Experimental Spectroscopic Data This table illustrates the principle of comparing theoretical and experimental data. The experimental values are representative for the functional groups.
| Spectroscopic Data | Functional Group/Proton | Calculated Value (Typical) | Experimental Value (Typical) |
| FT-IR (cm⁻¹) | O-H Stretch | ~3450 cm⁻¹ | 3400-3500 cm⁻¹ (broad) |
| N-H Stretch | ~3350 cm⁻¹ | 3300-3400 cm⁻¹ | |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | 3030-3080 cm⁻¹ | |
| ¹H NMR (ppm) | Aromatic Protons | 7.0-7.5 ppm | 7.0-7.5 ppm |
| CH-OH Proton | ~4.0 ppm | ~4.1 ppm | |
| UV-Vis (nm) | π→π* Transition | ~270 nm | ~272 nm |
Molecular Modeling of Chiral Recognition Mechanisms in Chemical Interactions
Understanding how the (R)-enantiomer of 1-benzylamino-3-phenoxy-2-propanol is selectively recognized by other chiral entities, such as receptors or chromatographic stationary phases, is crucial.
Detailed Research Findings: Molecular docking and modeling are used to simulate the interaction between the chiral molecule and a host system. mdpi.com These simulations reveal the non-covalent forces that govern chiral recognition. For aryloxypropanolamines, the key interactions typically involve:
Hydrogen Bonding: The hydroxyl group and the secondary amine are critical hydrogen bond donors and acceptors. The specific stereochemical arrangement of the hydroxyl group at the C2 chiral center dictates how it can interact with a chiral binding pocket. mdpi.com
Hydrophobic Interactions: The benzyl and phenoxy rings provide large hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with complementary regions of a host molecule. mdpi.com
Modeling studies on related β-blockers with chiral selectors like cyclodextrins show that differences in the stability of the inclusion complexes for the R- and S-enantiomers arise from subtle differences in the strength and number of these interactions. mdpi.com The (R)-configuration allows for a specific orientation that maximizes favorable contacts, leading to a more stable complex compared to the (S)-enantiomer. mdpi.com
Structure-Activity Relationship (SAR) Studies in Model In Vitro Biochemical Systems at the Molecular Level
SAR studies investigate how modifications to the molecular structure of this compound affect its activity in a controlled laboratory setting.
Detailed Research Findings: While specific SAR studies on this compound are not widely documented, principles from related adrenergic agents can be applied. nih.gov Molecular modeling is used to rationalize the results of in vitro biochemical assays performed on a series of structurally related analogs. nih.govnih.gov
Key structural features that would be investigated include:
The Amino Group Substituent: Replacing the benzyl group with other substituents (e.g., isopropyl, tert-butyl) would directly impact steric bulk and hydrophobicity near the nitrogen atom. This is known to be a critical determinant of activity and selectivity in related β-blockers. nih.gov
The Phenoxy Ring: Introducing substituents onto the phenoxy ring would alter its electronic properties (through electron-donating or -withdrawing groups) and steric profile.
The Propanol Backbone: The stereochemistry and presence of the hydroxyl group are paramount. Its ability to form hydrogen bonds is often essential for binding to target proteins. nih.gov
Molecular modeling helps to explain the observed changes in activity at the atomic level. For example, if an analog shows higher activity, docking simulations might reveal that it forms an additional hydrogen bond or achieves a better hydrophobic fit within the binding site of a model protein. nih.gov This synergy between in vitro testing and computational modeling is fundamental to rational drug design and understanding molecular mechanisms. nih.gov
Chemical Reactivity, Derivatization, and Transformation Pathways of R + 1 Benzylamino 3 Phenoxy 2 Propanol
Reactions of the Secondary Amine Functionality
The secondary amine in (R)-(+)-1-benzylamino-3-phenoxy-2-propanol is a key site for modifications such as the introduction of new substituents or the removal of the existing benzyl (B1604629) group to yield a primary amine.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the secondary amine can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. N-alkylation introduces an additional alkyl group, converting the secondary amine into a tertiary amine. This transformation is fundamental in the synthesis of many pharmaceutical compounds. thieme-connect.de Various alkylating agents, including alkyl halides, can be used for this purpose. thieme-connect.de The reaction conditions, such as the choice of base and solvent, are critical to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. thieme-connect.de
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is often used to introduce a range of functional groups or to protect the amine during subsequent reaction steps.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Class | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-Cl) | Tertiary Amine | Can be promoted by a base to deprotonate the amine, increasing its nucleophilicity. thieme-connect.de |
| N-Alkylation | Propylene Carbonate | N-(2-hydroxypropyl) amine | A greener alternative to alkyl halides, serving as both reagent and solvent. mdpi.com |
| N-Acylation | Acyl Chlorides (e.g., R-COCl) | Amide | Typically proceeds readily in the presence of a base to neutralize the HCl byproduct. |
| N-Acylation | Acid Anhydrides (e.g., (RCO)₂O) | Amide | A common method for introducing acyl groups. |
Debenzylation Strategies and Amine Deprotection
The benzyl group on the nitrogen atom serves as a common protecting group in organic synthesis. Its removal, or debenzylation, unmasks the primary amine functionality for further reactions. Several methods exist for this transformation, broadly categorized as reductive, oxidative, or acid-based cleavage. acs.org
Catalytic hydrogenation is a widely used method for debenzylation, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This method is often clean and efficient. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, offers an alternative under non-pressurized conditions. researchgate.net Oxidative methods can also achieve debenzylation using specific reagents. acs.orgox.ac.uk Another approach involves the use of diisopropyl azodicarboxylate (DIAD), which proceeds through an imine intermediate that is subsequently hydrolyzed. thieme-connect.com
Table 2: Common Debenzylation Methods
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Standard and effective method for removing benzyl groups. researchgate.netox.ac.uk |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids the need for pressurized hydrogen gas. researchgate.net |
| Oxidative Cleavage | Alkali Metal Bromide/Oxidant | A transition-metal-free method that proceeds under mild conditions. acs.org |
| Chemical Cleavage | Diisopropyl Azodicarboxylate (DIAD) | Involves formation of an imine intermediate followed by hydrolysis. thieme-connect.com |
Modifications of the Secondary Hydroxyl Group
The secondary hydroxyl group is another critical site for derivatization, allowing for the formation of ethers and esters, or oxidation to a ketone.
O-Alkylation and Esterification Reactions
The secondary hydroxyl group can be alkylated to form an ether or esterified to form an ester. O-alkylation is often achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. wikipedia.org The regioselectivity of this reaction is important, as the nitrogen atom can also be alkylated. google.com However, by carefully selecting the base and reaction conditions, selective O-alkylation can be achieved. google.comyoutube.com
Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride). This reaction is often catalyzed by an acid or a coupling agent.
Oxidation Pathways and Derivatives
The secondary alcohol functionality can be oxidized to a ketone. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from chromium-based reagents like chromic acid (Jones reagent) to milder, more selective modern reagents. libretexts.org
For a molecule like this compound, which also contains an oxidizable amine group, chemoselectivity is a significant challenge. elsevierpure.comnih.gov The direct oxidation of amino alcohols can be difficult without protecting the amine group. nih.gov However, specific catalytic systems, such as those using 2-azaadamantane (B3153908) N-oxyl (AZADO) with a copper catalyst, have been developed for the highly chemoselective aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds. elsevierpure.comnih.gov Other systems, like those employing TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) in conjunction with a co-oxidant, are also effective for the selective oxidation of alcohols in the presence of amines. nih.govnih.gov The resulting ketone, 1-(benzylamino)-3-phenoxypropan-2-one, is a key intermediate for further synthetic modifications.
Table 3: Reagents for Oxidation of the Secondary Hydroxyl Group
| Reagent/System | Product | Selectivity Notes |
|---|---|---|
| Chromic Acid (H₂CrO₄) | Ketone | A strong, classical oxidizing agent. libretexts.org |
| Pyridinium Chlorochromate (PCC) | Ketone | A milder version of chromic acid. libretexts.org |
| AZADO/Copper Catalyst | Ketone | Allows for highly chemoselective aerobic oxidation of the alcohol in the presence of the unprotected amine. elsevierpure.comnih.gov |
| TEMPO/Co-oxidant | Ketone | A well-established system for selective alcohol oxidation. nih.govorganic-chemistry.org |
Aromatic Ring Functionalization and Substitution Chemistry
The phenoxy group contains an aromatic ring that is activated towards electrophilic aromatic substitution by the electron-donating nature of the ether oxygen. organicmystery.com This allows for the introduction of various functional groups onto the benzene (B151609) ring, although the reactivity is generally less than that of phenol (B47542) itself. libretexts.org
Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. organicmystery.com For instance, nitration using dilute nitric acid can introduce a nitro group, primarily at the ortho and para positions relative to the ether linkage. byjus.com Halogenation, for example with bromine in a non-polar solvent, can also yield ortho- and para-substituted products. byjus.com The specific conditions and reagents used will determine the outcome and regioselectivity of the substitution. While these reactions are well-established for simple aromatic ethers, their application to a more complex molecule like this compound would require careful optimization to avoid side reactions at the other functional groups. organicmystery.comlibretexts.org
Stereochemical Stability, Epimerization, and Racemization Pathways under Various Conditions
The stereochemical integrity of the chiral center at the C-2 position of this compound is a critical factor in its application, particularly in contexts where stereospecificity is paramount. The stability of this chiral center can be compromised under certain conditions, leading to epimerization or complete racemization. While specific studies on this exact molecule are not prevalent in publicly available literature, the potential pathways for loss of stereochemical purity can be inferred from the known reactivity of related β-amino alcohols.
The principal mechanisms that can lead to the erosion of enantiomeric excess in 1,3-amino alcohols involve the deprotonation of the hydroxyl group or the protonation of the amino group, followed by processes that temporarily remove the chirality of the stereocenter or facilitate its inversion.
Under Basic Conditions:
In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. While this in itself does not directly affect the adjacent chiral center, subsequent reactions can. For instance, an intramolecular displacement or rearrangement could potentially lead to inversion of configuration, although this is generally less common for simple 1,3-amino alcohols without suitably positioned leaving groups.
A more plausible, though still context-dependent, pathway for racemization under basic conditions could involve an oxidation-reduction sequence. If the secondary alcohol is oxidized to a ketone, the chirality at the C-2 position is lost. Subsequent reduction of the resulting prochiral ketone would likely lead to a racemic or diastereomeric mixture of the alcohol.
| Condition | Potential Pathway | Outcome | Plausibility |
| Strong Base (e.g., NaH, KOtBu) | Deprotonation of OH group | Formation of alkoxide | High |
| Oxidation of the alcohol to a ketone | Loss of stereochemistry at C-2 | Dependent on oxidizing agent | |
| Subsequent reduction of the ketone | Racemic or diastereomeric mixture | Dependent on reducing agent |
Under Acidic Conditions:
Acidic conditions can also pose a threat to the stereochemical stability of β-amino alcohols. Protonation of the amino group is expected, which can influence the reactivity of the molecule. More significantly, strong acidic conditions, particularly at elevated temperatures, can promote dehydration of the alcohol to form an alkene. If the double bond involves the chiral center, subsequent rehydration would lead to a racemic mixture.
Another potential pathway involves the formation of a stabilized carbocation. Protonation of the hydroxyl group, followed by the loss of water, could generate a secondary carbocation at the C-2 position. This planar intermediate can then be attacked by a nucleophile (such as water) from either face, leading to racemization. The presence of the adjacent phenoxy and benzylamino groups could influence the stability of such a carbocation.
| Condition | Potential Pathway | Outcome | Plausibility |
| Strong Acid (e.g., H₂SO₄, HCl) | Protonation of the amino group | Formation of ammonium salt | High |
| Dehydration to form an alkene | Loss of stereochemistry if the double bond involves C-2 | Plausible at elevated temperatures | |
| Formation of a carbocation at C-2 | Racemization upon nucleophilic attack | Dependent on carbocation stability |
It is important to note that the bulky N-benzyl and 3-phenoxy groups may provide a degree of steric hindrance that could influence the rate of these potential epimerization and racemization pathways. However, without specific experimental data for this compound, these remain plausible theoretical pathways based on the general behavior of chiral β-amino alcohols nih.govmdpi.com.
Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Morpholines)
The 1,3-amino alcohol motif present in this compound makes it a suitable precursor for the synthesis of six-membered heterocyclic rings, most notably substituted morpholines. The intramolecular cyclization would involve the formation of a new carbon-oxygen or carbon-nitrogen bond, leading to a morpholine (B109124) ring system.
The synthesis of morpholines from 1,2- and 1,3-amino alcohols is a well-established area of organic chemistry nih.govresearchgate.net. Several strategies can be envisioned for the cyclization of this compound, typically requiring the activation of either the hydroxyl or the amino group, or the introduction of a suitable electrophilic partner.
A common approach involves the reaction of the amino alcohol with a dielectrophile that can react with both the nitrogen and oxygen atoms. For instance, reaction with a suitable dihaloalkane in the presence of a base could lead to the formation of the morpholine ring.
Alternatively, an intramolecular cyclization can be induced. This typically requires the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the nitrogen atom would then lead to the formation of the N-benzyl-5-(phenoxymethyl)morpholine. The stereochemistry at the C-2 position of the starting material would be expected to be retained in the product, leading to a chiral morpholine derivative.
A general scheme for such a transformation is presented below:
Activation of the hydroxyl group: Reaction of this compound with an activating agent (e.g., tosyl chloride, mesyl chloride) in the presence of a base (e.g., triethylamine, pyridine).
Intramolecular cyclization: The resulting intermediate, now possessing a good leaving group, undergoes intramolecular SN2 reaction, where the nitrogen atom acts as the nucleophile to displace the leaving group and form the morpholine ring.
| Step | Reagents | Intermediate/Product | Key Transformation |
| 1. Activation | TsCl, Et₃N | (R)-1-(Benzylamino)-3-phenoxy-2-propyl tosylate | Conversion of OH to a good leaving group |
| 2. Cyclization | Heat or Base | (R)-4-Benzyl-2-(phenoxymethl)morpholine | Intramolecular nucleophilic substitution |
The synthesis of N-benzyl protected morpholines via such cyclization strategies has been reported for related amino alcohols nih.gov. These methods often proceed with high yields and retention of stereochemistry, making them valuable for the preparation of enantiomerically pure morpholine derivatives.
Applications of R + 1 Benzylamino 3 Phenoxy 2 Propanol in Advanced Synthetic and Materials Chemistry
As a Chiral Building Block in the Synthesis of Complex Organic Molecules
The primary application of chiral β-amino alcohols, such as (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol, is as foundational precursors or key intermediates in the asymmetric synthesis of complex, biologically active molecules. chemrxiv.org The 1-amino-3-aryloxy-2-propanol backbone is the core structure of many beta-adrenergic antagonists (β-blockers), an important class of pharmaceuticals used to manage cardiovascular diseases. nih.gov
The synthesis of single-enantiomer drugs is critical, as different enantiomers can have vastly different pharmacological effects. nih.gov For β-blockers, the (S)-enantiomer is typically the one that possesses the desired therapeutic activity. nih.gov Consequently, chiral building blocks with the (R)-configuration at the alcohol center are invaluable for constructing these (S)-enantiomer drugs. The synthesis often proceeds through the nucleophilic ring-opening of a chiral epoxide with an appropriate amine, a fundamental strategy for creating β-amino alcohols. researchgate.net
While direct, multi-step syntheses starting from this compound are not extensively detailed in survey literature, its structure represents a key synthetic synthon. The benzyl (B1604629) group serves as a common and effective protecting group for the amine, which can be removed under various conditions to allow for further functionalization, such as the introduction of an isopropyl or other alkyl group required for the final drug target.
The following table details representative complex molecules whose syntheses rely on chiral amino alcohol building blocks structurally related to this compound.
| Complex Molecule (β-Blocker) | Key Chiral Building Block/Intermediate Class | Significance of Chirality |
|---|---|---|
| (S)-Metoprolol | (R)-glycidyl derivatives or kinetic resolution of β-amino alcohols | The (S)-enantiomer is a selective β1 receptor blocker used for hypertension and angina. nih.gov |
| (S)-Atenolol | Chiral amino alcohol precursors | The (S)-form is the active enantiomer for treating hypertension. |
| (S)-Betaxolol | Kinetic resolution of β-amino alcohols | The (S)-enantiomer is used to treat glaucoma and hypertension. nih.gov |
| (S)-Propranolol | Chiral amino alcohol precursors | The (S)-enantiomer is approximately 100 times more potent as a β-blocker than the (R)-enantiomer. nih.gov |
Role as a Chiral Ligand or Catalyst in Asymmetric Synthesis and Transition Metal Catalysis
Chiral 1,2-amino alcohols are a privileged class of structures used to create ligands for asymmetric catalysis. researchgate.netwestlake.edu.cn These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer of the product over the other. nih.gov The development of such catalysts is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. researchgate.net
Amino alcohol-derived ligands have been successfully employed in a wide array of transition-metal-catalyzed reactions. diva-portal.orgdiva-portal.org Their utility stems from their modular nature; the steric and electronic properties can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms or the carbon backbone.
Although specific studies highlighting this compound as a ligand are not widely documented, its structural motif is central to many successful ligand designs. For instance, chiral amino alcohols are precursors to highly effective ligands such as phosphinooxazolines (PHOX) and are used directly in catalytic processes like the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes and imines. nih.govdiva-portal.orgnih.gov
The table below summarizes key asymmetric reactions where chiral amino alcohol ligands are instrumental.
| Asymmetric Reaction | Metal Catalyst | Role of Chiral Amino Alcohol Ligand | Typical Product |
|---|---|---|---|
| Transfer Hydrogenation of Ketones | Ruthenium (Ru), Rhodium (Rh) | Forms a chiral complex that facilitates the enantioselective transfer of hydrogen to the ketone. diva-portal.orgnih.gov | Chiral Secondary Alcohols |
| Addition of Dialkylzincs to Aldehydes | Titanium (Ti), Zinc (Zn) | Coordinates to the metal to create a chiral Lewis acid, directing the facial attack of the nucleophile. | Chiral Secondary Alcohols |
| Aza-Henry Reaction | Copper (Cu) | Forms a chiral complex that controls the stereoselective addition of a nitroalkane to an imine. rsc.org | Chiral β-Nitroamines |
| C-H Functionalization | Palladium (Pd) | Amino alcohol derivatives can be part of more complex ligand systems that enable enantioselective C-H activation. mdpi.com | Chiral Lactams, etc. |
Precursor for Advanced Chemical Probes and Research Reagents
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing for the study of that target's function in a biological system. nih.gov The development of high-quality chemical probes is essential for target validation in drug discovery. A crucial aspect of probe design is the ability to demonstrate that the observed biological effect is due to the interaction with the intended target. Here, chirality plays a vital role. An ideal chemical probe set includes a pair of enantiomers, where one is biologically active and the other is inactive. nih.gov The inactive enantiomer serves as a negative control, helping to rule out off-target or non-specific effects.
This compound, as a readily available chiral molecule, possesses the fundamental characteristics of a precursor for such a probe. Its enantiomer, (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, can be synthesized to provide the matched pair needed for rigorous biological experiments. The core structure could be systematically modified to incorporate reporter functionalities, such as:
Fluorophores: For visualization in fluorescence microscopy.
Biotin tags: For affinity purification and identification of protein targets.
Clickable handles (e.g., alkynes or azides): For bioorthogonal ligation to reporter molecules in complex biological samples. nih.gov
While the literature does not prominently feature specific examples of this compound being converted into an advanced chemical probe, its chiral amino alcohol framework is an ideal starting point for such endeavors, offering multiple sites for chemical modification.
Applications in Chiral Materials Science (e.g., Chiral Polymers, Liquid Crystals, Optoelectronic Materials)
Chiral materials science is a rapidly growing field focused on creating materials with unique optical, electronic, and recognition properties derived from their inherent chirality. Incorporating chiral building blocks, or monomers, into polymers is a primary strategy for developing such materials. researchgate.net Natural amino acids and other chiral molecules have been used to synthesize polymers with functions like selective catalysis and information transfer. researchgate.net
Polymers containing chiral units can self-assemble into hierarchical superstructures and exhibit properties such as:
Chiral Recognition: Used to create chiral stationary phases (CSPs) for HPLC to separate enantiomers. researchgate.net
Circularly Polarized Luminescence (CPL): Materials that emit left- or right-circularly polarized light, with applications in 3D displays, optical data storage, and bio-imaging.
This compound is a suitable candidate for a chiral monomer due to its defined stereochemistry and its two reactive handles—the hydroxyl (-OH) and secondary amine (-NH-) groups—which can participate in polymerization reactions (e.g., to form polyethers, polyesters, or polyamides). However, the direct application of this specific compound in the synthesis of chiral polymers, liquid crystals, or optoelectronic materials is not yet a well-documented area of research. The field has more commonly utilized other chiral building blocks, as shown in the table below.
| Type of Chiral Material | Common Chiral Building Blocks | Resulting Application/Property |
|---|---|---|
| Chiral Porous Polymers | BINOL (1,1'-Bi-2-naphthol) derivatives acs.org | Enantioselective recognition and sensing. acs.org |
| Chiral Polyamides/Polyesters | Natural Amino Acids | Biocompatibility, biodegradability, chiral stationary phases. researchgate.net |
| CPL-Active Polymers | [2.2]Paracyclophane derivatives | Advanced optical materials, chiroptical sensing. |
| Chiral Liquid Crystals | Isosorbide and other sugar derivatives | Induction of helical twisting in liquid crystal phases. |
Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination of R + 1 Benzylamino 3 Phenoxy 2 Propanol
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For chiral molecules like (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol, the direct separation of enantiomers is achieved by using a chiral stationary phase (CSP). eijppr.com These phases create a chiral environment within the column, allowing for differential interaction with the R- and S-enantiomers, which results in different retention times. eijppr.com
The selection of an appropriate CSP is critical and is based on the functional groups present in the analyte. For 1-benzylamino-3-phenoxy-2-propanol, which contains a secondary amine, a hydroxyl group, and aromatic rings, several types of CSPs are applicable. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most widely used and successful for a broad range of chiral compounds, including β-blocker analogues. eijppr.combujnochem.comnih.gov Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantiorecognition capabilities. nih.gov
Other successful CSPs include protein-based phases, Pirkle-type (or brush-type) phases, and macrocyclic antibiotic phases (e.g., vancomycin (B549263) or teicoplanin). eijppr.comnih.govnih.gov The chiral recognition mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.
The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) in normal-phase mode, or acetonitrile/methanol and water/buffer in reversed-phase mode, is optimized to achieve the best balance of resolution and analysis time. nih.gov
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase | Interaction Mechanism |
|---|---|---|---|
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD); Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) eijppr.comnih.gov | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water nih.gov | Hydrogen bonds, dipole-dipole, π-π interactions, steric inclusion into chiral cavities. eijppr.com |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin (e.g., Chirobiotic V) nih.gov | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine nih.gov | Ionic interactions, hydrogen bonding, inclusion complexation. |
| Pirkle-Type (Brush-Type) | N-(3,5-Dinitrobenzoyl)phenylglycine hplc.eu | Normal Phase: Hexane/Ethanol hplc.eu | π-acceptor/π-donor interactions, hydrogen bonding, dipole stacking. hplc.eu |
| Protein-Based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) nih.gov | Reversed Phase: Buffered aqueous-organic mixtures. | Hydrophobic and polar interactions within protein binding pockets. |
Gas Chromatography (GC) and Chiral GC Methods
Gas Chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for purity analysis. For chiral separations, capillary columns with a chiral stationary phase are employed. gcms.czhplc.sk Due to the low volatility and polar nature of this compound, derivatization of the hydroxyl and secondary amine groups is typically required before GC analysis. sigmaaldrich.comnih.gov This process replaces active hydrogens, reduces polarity, and increases volatility. sigmaaldrich.com
Common derivatizing agents include acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents. nih.gov The choice of derivatizing agent can influence the separation. For instance, in the analysis of amines, isopropyl isocyanate derivatives have sometimes shown higher enantioselectivity than trifluoroacetic anhydride derivatives. nih.gov
Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives. gcms.czhplc.sk These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin ring (e.g., with alkyl or acyl groups), selectors with varying enantioselectivity can be created. hplc.sk The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the analyte derivative and the cyclodextrin-based CSP. The stability of these complexes differs between the two enantiomers, leading to different retention times.
| Chiral Stationary Phase (CSP) Type | Common Examples | Derivatization Requirement | Common Derivatizing Agents |
|---|---|---|---|
| Derivatized Cyclodextrins | Rt-βDEXsm (Permethylated beta-cyclodextrin (B164692) derivative) gcms.cz; Chirasil-DEX CB | Yes, for polar -OH and -NH groups. sigmaaldrich.com | Trifluoroacetic anhydride (TFAA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Isopropyl isocyanate. sigmaaldrich.comnih.gov |
| Chiral Amino Acid Derivatives | Chirasil-L-Val (L-valine-tert-butylamide coupled to a polysiloxane) hplc.sknih.gov | Yes, for polar functional groups. | Alkyl chloroformates (e.g., heptafluorobutyl chloroformate), Acetic anhydride. sigmaaldrich.comnih.gov |
| Proline-Based CSP | Diproline chiral selector on a polysiloxane copolymer. nih.gov | Yes, for amines. Alcohols may be resolved without derivatization. nih.gov | Trifluoroacetic anhydride, Isopropyl isocyanate. nih.gov |
Capillary Electrophoresis (CE) and Chiral Capillary Electrophoresis (CEC)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For the enantiomeric separation of charged or chargeable compounds like this compound (which is basic and can be protonated), a chiral selector is added to the background electrolyte (BGE). springernature.com
Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. springernature.commdpi.com Neutral CDs can be used, but charged derivatives, such as sulfated β-cyclodextrin (S-β-CD) or carboxymethyl-β-cyclodextrin (CM-β-CD), often provide superior resolution. mdpi.comnih.gov The separation mechanism is based on the differential binding constants of the enantiomers with the chiral selector, leading to different effective electrophoretic mobilities and, thus, different migration times.
Several parameters must be optimized for a successful chiral CE separation, including the type and concentration of the chiral selector, the pH and concentration of the BGE, and the applied voltage. mdpi.comacs.org The pH of the BGE is particularly important as it determines the charge state of both the analyte and some chiral selectors, which heavily influences the electrostatic interactions critical for separation. nih.gov
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of CE with the selectivity of HPLC. jiangnan.edu.cndergipark.org.tr In CEC, the capillary is packed with a stationary phase (a CSP in this case), providing a second mode of selective interaction in addition to the electrophoretic separation in the liquid phase. jiangnan.edu.cn
| Technique | Chiral Selector (CS) Type | Common Examples | Typical BGE Conditions |
|---|---|---|---|
| Chiral CE | Anionic Cyclodextrins | Sulfated-β-CD (S-β-CD), Carboxymethyl-β-CD (CM-β-CD) mdpi.comnih.gov | Acidic pH (e.g., pH 2.5-4.0) to ensure the analyte is cationic. nih.govacs.org |
| Chiral CE | Macrocyclic Antibiotics | Vancomycin nih.gov | Phosphate or Tris buffer, pH adjusted based on analyte pKa. nih.gov |
| Chiral CE | Crown Ethers | 18-crown-6-tetracarboxylic acid | Low pH buffer. Effective for primary amines. |
| Chiral CEC | Chiral Stationary Phases | CD-derivatives, proteins, or polysaccharides bonded to silica. jiangnan.edu.cn | Similar to HPLC mobile phases but must be electrically conductive. |
Advanced Chiral Detection Methods Coupled with Chromatography
While a standard UV detector is often sufficient to quantify the separated enantiomers from a chromatography system, more advanced detectors can provide additional information and higher sensitivity. Chiroptical detectors, such as polarimeters and circular dichroism (CD) detectors, are particularly valuable as they respond directly to the chirality of the molecules. jascoinc.comheraldopenaccess.us
A polarimetry detector measures the optical rotation of the column eluent. As enantiomers rotate plane-polarized light in opposite directions, this detector can be used to identify and quantify the enantiomers. The signal is directly related to the concentration and specific rotation of the enantiomer. ablelab.eu
A Circular Dichroism (CD) detector measures the differential absorption of left and right circularly polarized light. chromatographyonline.com For a molecule to have a CD signal, it must be chiral and absorb light at the measurement wavelength. CD detectors can offer higher sensitivity and selectivity than polarimeters for many compounds. jascoinc.cominfona.pl They can provide both quantitative data (peak area) and qualitative data (the sign of the CD signal, which confirms the enantiomer). chromatographyonline.com
Coupling these detectors with an HPLC system (HPLC-CD or HPLC-Polarimeter) allows for the unambiguous determination of enantiomeric excess, often without the need for pure enantiomer standards, which is a significant advantage. uma.es An HPLC system can even be configured with UV, CD, and mass spectrometry (MS) detectors in series to provide comprehensive information on purity, enantiomeric identity, and molecular weight in a single run. jasco-global.com
| Detector Type | Principle of Operation | Key Advantages | Considerations |
|---|---|---|---|
| Polarimeter (ORD) | Measures the angle of rotation of plane-polarized light by a chiral substance. ablelab.eu | Directly responds to optical activity; can help determine elution order. | Generally lower sensitivity compared to CD detectors; requires a significant specific rotation. jascoinc.com |
| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light. chromatographyonline.com | High sensitivity and selectivity for chiral compounds with a chromophore near the chiral center; provides both quantitative and qualitative (sign) information. jascoinc.cominfona.pl | Analyte must have a chromophore and exhibit a CD signal at an accessible wavelength. chromatographyonline.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides molecular weight information and structural data; highly sensitive. jasco-global.com | Inherently achiral detector; must be coupled with a chiral separation technique. |
Future Research Directions and Unexplored Avenues for R + 1 Benzylamino 3 Phenoxy 2 Propanol
Development of Highly Efficient and Atom-Economical Synthetic Routes for Stereoselective Access
The synthesis of enantiomerically pure amino alcohols remains a critical challenge in organic chemistry. acs.org Future research must prioritize the development of more sustainable and efficient synthetic methodologies for accessing (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol. The principles of atom economy, which focus on maximizing the incorporation of reactant atoms into the final product, will be paramount. numberanalytics.comjocpr.comprimescholars.com
Another promising avenue is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, could enable the direct, one-step synthesis from readily available keto-precursors. frontiersin.orgnih.gov Dual-enzyme cascades, which have been proposed for producing other bichiral amino alcohols, could offer a green and highly stereoselective pathway. nih.gov These enzymatic methods provide significant benefits, including mild reaction conditions, high enantioselectivity, and the use of inexpensive amino donors like ammonia (B1221849). frontiersin.orgnih.gov
Further exploration into synthetic strategies starting from the "chiral pool"—abundant, naturally occurring enantiopure compounds like amino acids or sugars—could also yield more efficient routes. wikipedia.org By modifying these natural building blocks, it may be possible to construct the target molecule in fewer steps, preserving the inherent chirality. wikipedia.orgpurdue.edu
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic Asymmetric Transfer Hydrogenation | High enantioselectivity, non-pressurized conditions, economic and environmental benefits. acs.orgnih.gov | Development of novel ruthenium or iridium catalysts tailored for the specific substrate. |
| Enzymatic Synthesis (e.g., AmDHs) | High stereoselectivity, mild conditions, use of inexpensive reagents, low environmental impact. frontiersin.orgnih.gov | Enzyme engineering and directed evolution to improve substrate scope and catalytic efficiency. frontiersin.org |
| Chiral Pool Synthesis | Utilizes inexpensive, readily available enantiopure starting materials, potentially fewer steps. wikipedia.orgpurdue.edu | Identifying suitable precursors and developing efficient transformation pathways. |
| Radical Polar Crossover Couplings | Modular synthesis from simple aldehydes and imines, access to a wide range of analogues. westlake.edu.cn | Optimization of chromium or other metal catalysts and chiral ligands for high stereocontrol. |
Expanding the Scope of Chiral Catalytic Applications beyond Current Paradigms
The structural motifs within this compound make it an excellent candidate for a chiral ligand in a wide array of asymmetric catalytic reactions. While its use in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes has been noted for similar amino alcohols, its full potential is far from realized. rsc.org
Future research should aim to employ this compound as a ligand in novel metal-catalyzed transformations. For example, its application in asymmetric C-H activation, cross-coupling reactions, or cycloadditions could provide direct pathways to complex chiral molecules. numberanalytics.com The combination of the nitrogen and oxygen atoms allows for the formation of stable chelate complexes with various transition metals, such as ruthenium, copper, and zinc, creating a well-defined chiral environment for catalysis. alfa-chemistry.com
Beyond metal catalysis, the potential of this compound as an organocatalyst should be thoroughly investigated. The amine and alcohol functionalities can act as hydrogen-bond donors and acceptors, making it suitable for activating substrates in reactions like asymmetric aldol, Mannich, and Michael additions.
A particularly exciting, unexplored area is its use in photoredox catalysis. A chiral catalyst derived from this amino alcohol could be used to control the stereochemistry of radical reactions initiated by light, a rapidly growing field in organic synthesis.
In-Depth Computational Studies on Reaction Mechanisms and Stereoselectivity Pathways
To accelerate the development of new applications, a deep, molecular-level understanding of how this compound induces stereoselectivity is essential. In-depth computational studies, using methods like Density Functional Theory (DFT) and molecular mechanics, can provide invaluable insights into reaction mechanisms and the origins of enantioselectivity. capes.gov.br
Future computational work should focus on several key areas:
Modeling Transition States: By calculating the energies of the diastereomeric transition states in a catalyzed reaction, researchers can accurately predict the enantiomeric excess (% ee) and understand the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) responsible for chiral recognition. acs.org
Catalyst-Substrate Interactions: Computational models can visualize the precise three-dimensional arrangement of the catalyst and substrates, revealing how the benzyl (B1604629) and phenoxy groups orient the reactants to favor the formation of one enantiomer over the other. frontiersin.org
Rational Catalyst Design: Insights gained from mechanistic studies can guide the rational design of new, more effective catalysts. For example, if a computational study reveals a detrimental steric interaction, a new analogue can be designed to eliminate it, leading to higher selectivity. This synergistic approach, combining computational prediction with experimental validation, has proven effective in identifying novel catalyst structures. capes.gov.br
Exploration in Supramolecular Chemistry and Nanotechnology with Chiral Amino Alcohols
The self-assembly of molecules into ordered, functional superstructures is a cornerstone of supramolecular chemistry and nanotechnology. globethesis.com The distinct functional groups and inherent chirality of this compound make it an ideal building block for creating novel chiral materials.
Future investigations could explore its ability to form:
Chiral Supramolecular Gels: The interplay of hydrogen bonding from the alcohol and amine groups, coupled with π-π stacking from the aromatic rings, could lead to the formation of self-assembled fibrillar networks, resulting in chiral organogels or hydrogels. These materials could find applications in chiral separations, asymmetric catalysis, and controlled release systems.
Ordered Nanostructures on Surfaces: The deposition of this compound onto surfaces like gold, graphite, or silicon could lead to the formation of chiral monolayers or other nanostructures. Such surfaces could be used to induce chirality in prochiral molecules adsorbed onto them or as platforms for chiral sensors.
Components of Chiral Liquid Crystals: By incorporating the this compound motif into larger, more rigid molecular structures, it may be possible to create new chiral liquid crystalline phases with unique optical and electronic properties.
Versatile Chiral Environments: Amphiphilic amino alcohols have been shown to create chiral environments capable of controlling the stereochemistry of photoreactions. researchgate.net Similar supramolecular architectures based on this compound could be designed to act as nanoreactors for a variety of chemical transformations.
Design and Synthesis of Novel Chiral Analogues for Mechanistic Chemical Biology Investigations
The structural framework of this compound is present in several pharmacologically active molecules. This provides a compelling rationale for the design and synthesis of novel analogues as chemical probes to investigate biological processes.
Future research in this area should focus on:
Fluorescence-Labeled Analogues: Attaching a fluorescent tag (e.g., coumarin, BODIPY) to the molecule would create a chemical probe to visualize its distribution and interactions within living cells. mdpi.comresearchgate.net Such probes could be used to study drug-target engagement, cellular uptake mechanisms, and localization in specific organelles like microtubules. mdpi.comresearchgate.net
Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) would allow for the covalent labeling of binding partners (e.g., receptors or enzymes) upon UV irradiation. This is a powerful technique for target identification and validation in drug discovery.
Systematic SAR Studies: The synthesis of a library of analogues with systematic modifications to the benzyl and phenoxy rings, as well as the amino alcohol core, would allow for detailed structure-activity relationship (SAR) studies. This approach has been used to develop potent receptor antagonists from similar phenoxy-phenol scaffolds and is crucial for optimizing binding affinity and biological activity. nih.gov These investigations could lead to the discovery of new therapeutic agents or tool compounds for probing specific biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
